molecular formula C7H6F9I B064114 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide CAS No. 183547-74-2

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide

Cat. No. B064114
M. Wt: 388.01 g/mol
InChI Key: BPQUIZZKLVTZOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide and related compounds often involves halogenation reactions where iodide is introduced into a fluorinated carbon chain. A notable method for modifying compounds with similar structures includes the selective substitution of an iodine atom for hydrogen, showcasing the complexity and specificity required in the synthesis of such highly fluorinated iodides (Bazhin et al., 2009).

Molecular Structure Analysis

The molecular structure of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is characterized by the presence of a nonafluorinated heptyl chain attached to an iodide ion. This structure is significant for its high degree of fluorination, which impacts its physical and chemical properties. Studies on similar compounds have focused on the solid-state structures and the spatial arrangement of fluorinated groups and iodide ions, which can influence reactivity and interaction with other molecules (Voelker et al., 1999).

Chemical Reactions and Properties

Compounds like 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide participate in various chemical reactions, including nucleophilic substitutions and oxidative couplings. These reactions are facilitated by the presence of the iodide group, which can act as a leaving group or a reactive site for further chemical transformations. An example of such reactivity includes the iodine-catalyzed oxidative synthesis of complex molecules, demonstrating the role of iodine in facilitating organic reactions (Mohammed et al., 2015).

Scientific Research Applications

  • Chemical Transformations:

    • Bazhin et al. (2009) explored the selective substitution of the iodine atom in 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether, leading to significant yields of the deiodination product. This study highlights the potential for creating novel compounds through chemical transformations of fluorinated iodides (Bazhin, Gorbunova, Zapevalov, & Saloutin, 2009).
  • Material Science Applications:

    • Murthy & Khanna (1993) investigated the incorporation of iodine into Nylon 6, revealing significant iodine uptake and various structural transformations. This research indicates potential applications in enhancing the properties of polymers through iodine integration (Murthy & Khanna, 1993).
  • Photobiological Studies:

    • Rahn (1997) described the use of potassium iodide as a chemical actinometer for 254 nm radiation, demonstrating the utility of iodide in measuring UV radiation, particularly in germicidal applications (Rahn, 1997).
  • Biochemical Research:

    • Lehrer (1971) studied the effect of iodide on the fluorescence of tryptophyl compounds, providing insights into the use of iodide in probing protein structure and function (Lehrer, 1971).
  • Analytical Chemistry:

    • Al-hajjaji (1987) developed a method for the determination of iodide using spectrophotometry and spectrofluorimetry, demonstrating the role of iodide in analytical applications (Al-hajjaji, 1987).
  • Organic Synthesis:

    • Tedder, Walton, & Vertommen (1979) examined the addition of perfluoro-t-butyl radicals to fluoro-olefins, highlighting the reactivity of fluorinated iodides in organic synthesis (Tedder, Walton, & Vertommen, 1979).
  • Environmental Science:

    • Hu et al. (2005) conducted studies on the sorption and transport of iodine species in sediments, which is crucial for understanding environmental iodine cycling and its impact (Hu, Zhao, Moran, & Seaman, 2005).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9I/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQUIZZKLVTZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475879
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide

CAS RN

183547-74-2
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
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Synthesis routes and methods I

Procedure details

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CS(=O)(=O)OCCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F
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Synthesis routes and methods II

Procedure details

1-Methanesulfonyloxy-4,4,5,5,6,6,7,7,7-nonafluoro-heptane (6.7 g, 18.8 mmol) and sodium iodide (8.5 g, 56.4 mmol) were stirred in acetone (400 ml) for 12 hours under heating. After the reaction was completed, water was added to the reaction mixture, which was then extracted with ether. The organic layer was washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 1-iodo-4,4,5,5,6,6,7,7,7-nonafluoroheptane (6.33 g, Yield 87%) as a colorless oil.
Name
1-Methanesulfonyloxy-4,4,5,5,6,6,7,7,7-nonafluoro-heptane
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6.7 g
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8.5 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Chirumarry, VR Rao, Y Ko, BVD Vijaykumar… - Journal of Fluorine …, 2017 - Elsevier
Design, synthesis and surfactant properties of perfluorobutyl-based fluorinated sodium alkanesulfonates - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & …
Number of citations: 17 www.sciencedirect.com
K Shiraishi, R Endoh, H Furuhata, M Nishihara… - International journal of …, 2011 - Elsevier
Theranostics means a therapy conducted in a diagnosis-guided manner. For theranostics of solid tumors by means of ultrasound, we designed a nano-sized emulsion containing …
Number of citations: 42 www.sciencedirect.com

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